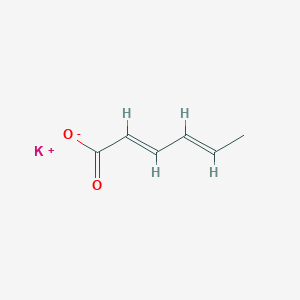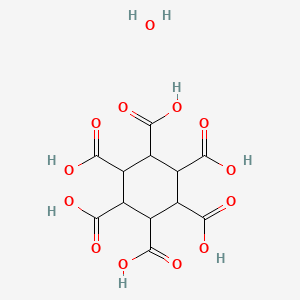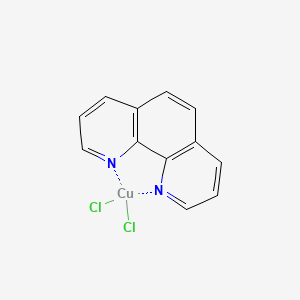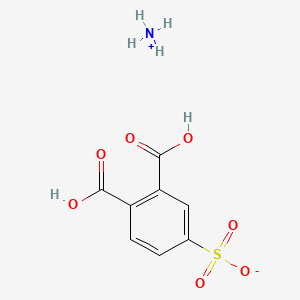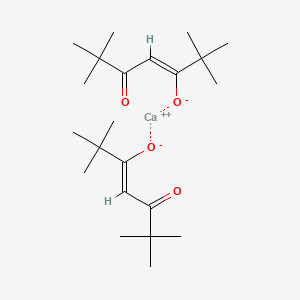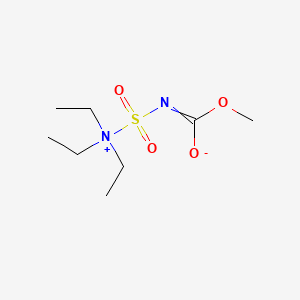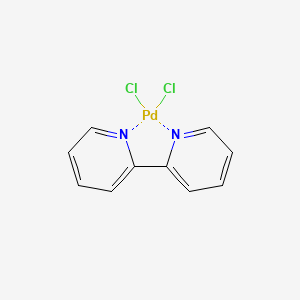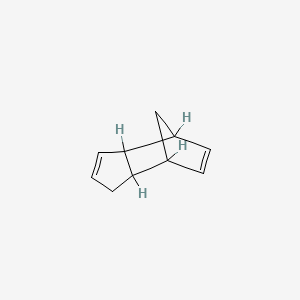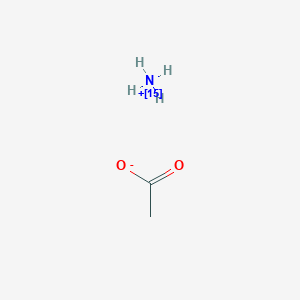
Ammonium-15N acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium-15N acetate is a nitrogen-15 isotope-labeled compound with the molecular formula CH3CO215NH4. It is widely used in various scientific research fields due to its unique isotopic properties. The compound is particularly valuable in studies involving nitrogen cycling, metabolic pathways, and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium-15N acetate can be synthesized by reacting acetic acid with ammonium-15N hydroxide. The reaction is typically carried out under controlled conditions to ensure high isotopic purity. The general reaction is as follows:
CH3COOH+NH315N→CH3COO415NH
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity acetic acid and ammonium-15N hydroxide. The reaction is conducted in large reactors with precise temperature and pH control to achieve the desired isotopic enrichment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Products may include carbon dioxide, water, and nitrogen oxides.
Reduction: Reduced forms of the acetate group.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Ammonium-15N acetate is extensively used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used in studies of nitrogen cycling and isotopic fractionation.
Biology: Employed in metabolic labeling experiments to trace nitrogen incorporation in biological systems.
Medicine: Utilized in tracer studies to investigate metabolic pathways and drug metabolism.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of ammonium-15N acetate involves its incorporation into various biochemical pathways. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studies of nitrogen metabolism and cycling.
Comparison with Similar Compounds
Ammonium-15N chloride: Another nitrogen-15 labeled compound used in similar applications.
Ammonium-15N nitrate: Used in studies of nitrogen cycling and isotopic labeling.
Ammonium-15N carbonate: Employed in various chemical and biological research applications.
Uniqueness: Ammonium-15N acetate is unique due to its acetate group, which allows it to participate in a wider range of chemical reactions compared to other ammonium-15N compounds. This makes it particularly versatile for use in various scientific research fields.
Properties
IUPAC Name |
azanium;acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].[15NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

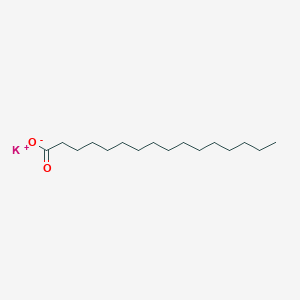
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B7800279.png)
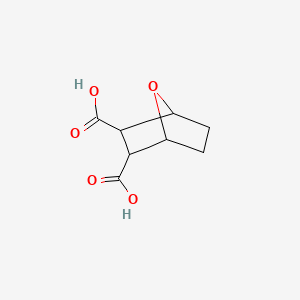
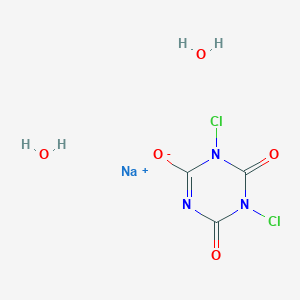
![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)
